3'-Fluorobiphenyl-2-carbaldehyde
Overview
Description
3'-Fluorobiphenyl-2-carbaldehyde is an organic compound with the molecular formula C13H9FO It consists of a benzaldehyde moiety substituted with a fluorine atom at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3'-Fluorobiphenyl-2-carbaldehyde can be achieved through several methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, the fluorination of 3-bromobenzaldehyde using a fluorinating agent such as cesium fluoride can yield this compound .
Another method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative. For example, 3-fluorophenylboronic acid can be coupled with benzaldehyde under appropriate conditions to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation or cross-coupling reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3'-Fluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-Fluorobenzoic acid.
Reduction: 3-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3'-Fluorobiphenyl-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3'-Fluorobiphenyl-2-carbaldehyde depends on its specific application. In biological systems, it may exert its effects by interacting with cellular targets such as enzymes or receptors. For example, its antifungal activity is believed to result from the disruption of cellular antioxidation systems, leading to oxidative stress and cell death . The compound may also act as a chemosensitizer, enhancing the efficacy of conventional drugs .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison
3'-Fluorobiphenyl-2-carbaldehyde is unique due to the specific position of the fluorine atom on the phenyl ring. This positional isomerism can influence the compound’s reactivity, physical properties, and biological activity.
Properties
IUPAC Name |
2-(3-fluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXKCNJWQODSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362743 | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-32-6 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-fluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 676348-32-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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